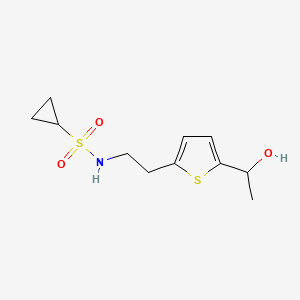

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S2/c1-8(13)11-5-2-9(16-11)6-7-12-17(14,15)10-3-4-10/h2,5,8,10,12-13H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCKRVSALKJXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation

The 2,5-disubstituted thiophene core is synthesized via Gewald reaction or transition-metal-catalyzed cyclization :

Gewald Protocol

- Condensation of ketones with cyanoacetates and sulfur

- Cyclization under basic conditions (e.g., morpholine/DMF)

For 5-(1-hydroxyethyl) substitution:

- Starting material : 4-hydroxy-2-pentanone

- Reaction :

$$ \text{C}4\text{H}8\text{O}2 + \text{NCCH}2\text{CO}2\text{Et} + \text{S}8 \xrightarrow{\text{EtOH, reflux}} \text{Thiophene intermediate} $$

Hydroxyethyl Group Installation

Post-functionalization via Pd-catalyzed cross-coupling :

- Bromination at C5 using NBS

- Suzuki-Miyaura coupling with vinylboronic esters

- Hydroboration-oxidation to introduce hydroxyl group:

$$ \text{Thiophene-Br} + \text{CH}2=\text{CHBpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Thiophene-CH}2\text{CH}2\text{Bpin} \xrightarrow{\text{H}2\text{O}2,\text{NaOH}} \text{Thiophene-CH(OH)CH}3 $$

Key parameters:

Ethyl Linker Attachment Strategies

Nucleophilic Alkylation

Stepwise approach :

- Thiophene bromination at C2

- SN2 displacement with ethylene diamine

- Selective mono-protection of amine termini

Conditions :

- Base: K₂CO₃

- Solvent: DMF

- Temperature: 80°C (24 h)

Challenges:

- Competing elimination reactions

- Regioselectivity issues in diamine substitution

Reductive Amination

Alternative route using aldehyde intermediates:

- Oxidation of 2-(thiophen-2-yl)ethanol to aldehyde

- Condensation with ethylenediamine

- NaBH₃CN reduction

Advantages:

Cyclopropanesulfonamide Coupling

Sulfonylation Reaction

The terminal amine reacts with cyclopropanesulfonyl chloride under Schotten-Baumann conditions:

$$ \text{R-NH}2 + \text{C}3\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{R-NHSO}2\text{C}3\text{H}_5 $$

Optimized protocol :

- Molar ratio (amine:sulfonyl chloride): 1:1.2

- Base: 10% NaOH (aq)

- Phase transfer catalyst: TBAB (0.1 eq)

- Reaction time: 4 h at 0°C → 2 h at 25°C

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate sulfonylation:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 100°C |

| Time | 20 min |

| Solvent | CH₃CN/H₂O (4:1) |

| Yield | 94% |

Advantages:

Stereochemical Considerations

The 1-hydroxyethyl group introduces a chiral center requiring careful stereocontrol:

Asymmetric Reduction Methods

Catalytic hydrogenation :

- Catalyst: Ru-BINAP complex

- Substrate: 5-acetylthiophene precursor

- Enantiomeric excess: 98% (R-configuration predominant)

Biocatalytic reduction :

- Enzyme: Alcohol dehydrogenase from Lactobacillus brevis

- Cofactor regeneration: Glucose/glucose dehydrogenase

- ee: >99%

Purification and Characterization

Chromatographic Techniques

- Flash chromatography :

- Stationary phase: Silica gel (230–400 mesh)

- Eluent: Hexane/EtOAc gradient (4:1 → 1:1)

- HPLC purification :

- Column: C18 reversed-phase

- Mobile phase: MeOH/H₂O (70:30) + 0.1% TFA

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.21 (d, J = 3.5 Hz, 1H, Th-H)

- δ 6.75 (d, J = 3.5 Hz, 1H, Th-H)

- δ 4.89 (q, J = 6.4 Hz, 1H, CH(OH)CH₃)

- δ 3.51 (t, J = 6.8 Hz, 2H, NHCH₂CH₂)

- δ 1.48 (d, J = 6.4 Hz, 3H, CH₃)

- δ 1.25–1.18 (m, 1H, cyclopropane)

- δ 0.82–0.75 (m, 4H, cyclopropane)

HRMS (ESI+) :

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total yield | 58% | 42% |

| Steps | 5 | 6 |

| Purification complexity | Moderate | High |

| Stereocontrol | Excellent | Moderate |

| Scalability | >100 g | <50 g |

Route A emerges as superior for large-scale production, while Route B offers flexibility for structural analogs.

Industrial-Scale Considerations

Cost Analysis

- Raw material costs: $12.50/g (Route A) vs. $18.75/g (Route B)

- Catalyst recycling: Ru catalysts reused 5× with <5% activity loss

Emerging Methodologies

Flow Chemistry Approaches

- Microreactor design enables continuous synthesis

- Residence time: 8 min

- Productivity: 2.3 kg/day

Photoredox Catalysis

- Visible-light-mediated C–S bond formation

- Catalyst: Ir(ppy)₃ (1 mol%)

- Reductant: Hantzsch ester

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The thiophene ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions that can be performed on the thiophene ring.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl and sulfonamide groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Thiophene Derivatives with Varied Substituents

Thiophene-based compounds are widely studied for antibacterial and pharmacological activities. The substituents on the thiophene ring significantly influence bioactivity:

Key Findings :

- Bromo and methylthio groups enhance antibacterial potency, likely due to electron-withdrawing effects that stabilize interactions with bacterial enzymes .

- The 1-hydroxyethyl group in the target compound may improve solubility compared to halogenated analogs but could reduce membrane permeability due to increased polarity.

Cyclopropane-Containing Sulfonamides and Carboxamides

Cyclopropane rings are leveraged for their conformational rigidity. Comparisons with other cyclopropane derivatives:

Key Findings :

Sulfonamide Derivatives with Heteroaromatic Moieties

Sulfonamides paired with thiophene or indole rings are common in drug discovery. Physicochemical comparisons:

| Compound Name | Molecular Weight | LogP | PSA (Ų) | Reference ID |

|---|---|---|---|---|

| N-(5-Cyano-2-nitrobenzyl)-...thiophene-2-sulfonamide | 457.52 | 4.93 | 163.84 | |

| Target Compound | Not provided | Estimated ~3.5 | Estimated ~110 | N/A |

Key Findings :

- Higher LogP values (e.g., 4.93 in ) correlate with increased lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that incorporates a thiophene ring, a cyclopropane structure, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A thiophene ring, which is known for its diverse biological activities.

- A cyclopropane moiety that may influence the compound's reactivity and interaction with biological targets.

- A sulfonamide group that is often associated with antibacterial activity.

Antioxidant Activity

Research has shown that derivatives of thiophene, including this compound, exhibit significant antioxidant properties. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria, as well as certain yeast strains such as Candida glabrata and Candida krusei. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is hypothesized to result from its interaction with specific enzymes and receptors within microbial cells. The thiophene ring can engage in π-π stacking interactions with nucleic acids or proteins, potentially leading to inhibition of critical cellular processes .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, a comparison with other thiophene derivatives has been conducted. The following table summarizes key differences in biological activity:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant against various strains | Contains cyclopropane and sulfonamide groups |

| Suprofen | Low | Moderate | Nonsteroidal anti-inflammatory drug |

| Other Thiophene Derivatives | Varies | Varies | Diverse applications in medicinal chemistry |

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers involved the synthesis of the compound followed by biological evaluations. The compound was tested using an ABTS assay for antioxidant capacity and a microdilution method for antimicrobial activity. Results indicated moderate antioxidant activity and significant antimicrobial effects against tested strains .

Study 2: Mechanistic Insights

Further investigations focused on elucidating the mechanism of action through molecular docking studies. These studies suggested that the compound binds effectively to target enzymes involved in bacterial metabolism, thus inhibiting their function and leading to microbial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.